N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound known for its versatility in scientific research and industry. Its unique structure, featuring a 1,2,3-thiadiazole ring, a pyridine ring, and a hydroxypropyl group, makes it a subject of interest in various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: Formation of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid
React 4-methyl-1,2,3-thiadiazole with chloroacetic acid under basic conditions (NaOH).
Step 2: Esterification
Convert the carboxylic acid to its corresponding ester using methanol and an acid catalyst (H2SO4).
Step 3: Amide Formation
React the ester with 2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propanamine in the presence of a coupling agent (e.g., DCC) to form the amide.
Industrial Production Methods
Industrial methods typically follow similar synthetic routes, scaled up using optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques are often employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation:
It can be oxidized to form sulfoxides and sulfones using oxidizing agents like m-CPBA.
Reduction:
Reduction of the amide group using LiAlH4 leads to the formation of the corresponding amine.
Substitution:
Nucleophilic substitution reactions can occur at the pyridine ring using reagents like NaH.
Common Reagents and Conditions
Oxidation: m-CPBA, H2O2
Reduction: LiAlH4, NaBH4
Substitution: NaH, alkyl halides
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Alkylated pyridine derivatives.
Scientific Research Applications
Chemistry
Catalysis: Acts as a ligand in coordination chemistry for catalyzing various organic reactions.
Material Science: Used in the synthesis of novel polymers with unique properties.
Biology
Enzyme Inhibition: Inhibits specific enzymes, providing insights into enzyme function and regulation.
Antimicrobial Activity: Exhibits activity against a range of microbial pathogens.
Medicine
Drug Design: Serves as a scaffold for developing new therapeutic agents.
Diagnostics: Used in the development of diagnostic assays for certain diseases.
Industry
Agrochemicals: Utilized in the formulation of new pesticides and herbicides.
Pharmaceuticals: Key intermediate in the synthesis of various pharmaceuticals.
Mechanism of Action
Enzyme Inhibition
The compound binds to the active site of target enzymes, blocking substrate access and thereby inhibiting enzyme activity.
Molecular Targets and Pathways
Protein Kinases: Modulates the activity of kinases involved in cell signaling pathways.
DNA Intercalation: Intercalates into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxy-3-iodopropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)butyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
Uniqueness
Compared to its analogs, N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide exhibits unique reactivity due to the presence of both the thiadiazole and pyridine rings, making it highly versatile in chemical synthesis and biological applications.
Properties
IUPAC Name |
N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]-4-methylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3S/c1-8-11(20-15-14-8)12(19)13-6-9(17)7-16-5-3-2-4-10(16)18/h2-5,9,17H,6-7H2,1H3,(H,13,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQOFBYOLPYEES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC(CN2C=CC=CC2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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